molecular formula C11H9ClN2O3 B11862153 Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate CAS No. 4829-67-8

Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

カタログ番号: B11862153
CAS番号: 4829-67-8
分子量: 252.65 g/mol
InChIキー: QLQSEGZUZAKTPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: 4829-67-8) is a quinoxaline derivative characterized by a chloro substituent at the 7-position, a ketone group at the 3-position, and an ethyl ester moiety at the 2-position. This compound is synthesized via condensation of 4-chloro-1,2-phenylenediamine with diethyl 2-oxomalonate in ethanol under citric acid catalysis, yielding a 54% isolated product as a yellow powder after column chromatography . The reaction proceeds at room temperature, highlighting its mild and efficient synthetic route. Quinoxaline derivatives are widely explored for their biological and material science applications, particularly as kinase inhibitors and intermediates in agrochemical synthesis .

特性

CAS番号

4829-67-8

分子式

C11H9ClN2O3

分子量

252.65 g/mol

IUPAC名

ethyl 7-chloro-3-oxo-4H-quinoxaline-2-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)9-10(15)14-7-4-3-6(12)5-8(7)13-9/h3-5H,2H2,1H3,(H,14,15)

InChIキー

QLQSEGZUZAKTPM-UHFFFAOYSA-N

正規SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)Cl)NC1=O

製品の起源

United States

準備方法

化学反応解析

反応の種類

7-クロロ-3-オキソ-3,4-ジヒドロキノキサリン-2-カルボン酸エチルは、次のようなさまざまな種類の化学反応を起こす可能性があります。

一般的な試薬と条件

生成される主要な生成物

これらの反応によって生成される主要な生成物は、使用した特定の試薬と条件によって異なります。 たとえば、酸化によってキノキサリン-2-カルボン酸誘導体が生成される可能性がありますが、置換反応によってさまざまな置換キノキサリン誘導体が生成される可能性があります.

化学反応の分析

Types of Reactions

Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoxaline derivatives .

科学的研究の応用

Pharmaceutical Applications

1.1 Antimicrobial Activity
Research has indicated that derivatives of quinoxaline compounds, including ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds synthesized from this scaffold demonstrated effective inhibition against these pathogens, suggesting potential applications in developing new antimicrobial agents .

1.2 Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate has been investigated for its ability to induce apoptosis in cancer cells. In vitro assays revealed that this compound can inhibit cell proliferation and promote cell death in various cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

1.3 Neuroprotective Effects
There is emerging evidence suggesting that quinoxaline derivatives may possess neuroprotective properties. Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate has been studied for its effects on neurodegenerative diseases, with preliminary results indicating that it may help protect neuronal cells from oxidative stress and apoptosis .

Agrochemical Applications

2.1 Fungicidal Activity
The compound has also been evaluated for its fungicidal properties. Research indicates that ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate can effectively inhibit fungal growth in agricultural settings. This activity positions it as a candidate for developing new fungicides that could help manage crop diseases caused by fungal pathogens .

2.2 Herbicidal Properties
Additionally, studies suggest that this compound may exhibit herbicidal effects against certain weed species. Its mechanism appears to involve disrupting metabolic pathways in target plants, making it a potential candidate for herbicide formulation .

Materials Science Applications

3.1 Synthesis of Novel Materials
Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate serves as a precursor for synthesizing novel materials with unique properties. Its incorporation into polymer matrices has been explored to enhance the mechanical and thermal stability of materials used in various industrial applications .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
PharmaceuticalAntimicrobial agentsEffective against Mycobacterium smegmatis
Anticancer drugsInduces apoptosis in cancer cell lines
Neuroprotective agentsProtects neuronal cells from oxidative stress
AgrochemicalFungicidesInhibits growth of agricultural fungal pathogens
HerbicidesDisrupts metabolic pathways in weeds
Materials ScienceNovel material synthesisEnhances mechanical and thermal stability

作用機序

類似の化合物との比較

7-クロロ-3-オキソ-3,4-ジヒドロキノキサリン-2-カルボン酸エチルは、次のような他の類似の化合物と比較することができます。

類似化合物との比較

Fluoro Derivatives

  • Ethyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: 55496-01-0): Synthesized from 4-fluoro-1,2-phenylenediamine, this analog exhibits similar reactivity but lower yields (28% for 6-fluoro vs. 54% for 7-fluoro) compared to the chloro derivative.
  • Ethyl 6-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Positional isomerism reduces yield (28%) compared to the 7-fluoro analog (54%), suggesting steric or electronic effects during cyclization .

Bromo Derivatives

  • Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: 223711-74-8): With a molecular weight of 297.10 (vs. This compound carries GHS warnings (H302, H315, H319, H335) due to toxicity risks .
  • Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: 221167-40-4): Substitution of ethyl with methyl reduces steric hindrance but may lower solubility. Density and pKa predictions (1.78 g/cm³, 7.91) suggest distinct physicochemical properties .

Dichloro Derivatives

  • However, yields in further functionalization are often lower due to steric constraints .

Structural Isomers and Positional Effects

  • Ethyl 6-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: Not explicitly provided): A positional isomer of the target compound, synthesized in 32% yield (vs. 54% for the 7-chloro analog). The 6-chloro isomer’s lower yield suggests reduced stability of intermediates or competing side reactions during cyclization .
  • Ethyl 8-chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS: 1112126-68-7): This complex analog includes a methoxyphenyl group, expanding applications in herbicidal agents (e.g., Fenquinotrione synthesis). The additional substituent enhances steric bulk, altering binding affinity in biological systems .

Heterocycle Variants

  • Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS: 1956385-34-4): A quinazoline derivative with a distinct nitrogen arrangement. Quinazolines often exhibit enhanced hydrogen-bonding capabilities compared to quinoxalines, influencing crystallization and supramolecular interactions .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Yield (%) Key Properties/Applications
Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate 4829-67-8 C₁₁H₉ClN₂O₃ 254.65 54 Kinase inhibitor intermediate
Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate 223711-74-8 C₁₁H₉BrN₂O₃ 297.10 N/A High lipophilicity; toxic (H302, H315)
Ethyl 6,7-dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate 60578-70-3 C₁₁H₈Cl₂N₂O₃ 288.11 N/A Steric hindrance in reactions
Ethyl 8-chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate 1112126-68-7 C₁₈H₁₅ClN₂O₄ 358.78 N/A Herbicidal agent intermediate

生物活性

Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate (CAS No. 4829-67-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthetic routes, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11H9ClN2O3
  • Molecular Weight : 252.65 g/mol
  • CAS Number : 4829-67-8

Biological Activity

Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate has demonstrated various biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity : Ethyl 7-chloro-3-oxo derivatives exhibited cytotoxic effects against several cancer cell lines. In a comparative study, it showed an IC50 of approximately 2.3 µg/mL against MCF-7 breast cancer cells, while doxorubicin had an IC50 of 3.23 µg/mL, indicating comparable efficacy .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by downregulating anti-apoptotic proteins such as BCL2 and activating pro-apoptotic pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria:

  • Antifungal Activity : In vitro tests revealed that ethyl 7-chloro derivatives demonstrated antifungal activity comparable to amphotericin B against Candida albicans .
  • Bacterial Inhibition : The compound showed significant inhibition of various bacterial strains, suggesting its potential use as an antibiotic .

Structure-Activity Relationship (SAR)

Understanding the SAR of ethyl 7-chloro-3-oxo derivatives is crucial for optimizing their biological activity. The presence of the chloro group at position 7 enhances the lipophilicity and cellular uptake of the compound, which is essential for its anticancer and antimicrobial effects .

Compound StructureBiological ActivityIC50 (µg/mL)
Ethyl 7-chloroAnticancer (MCF-7)2.3
Ethyl 7-chloroAntifungal (C. albicans)Comparable to amphotericin B
Ethyl derivativesAntibacterialVaries by strain

Case Study 1: Anticancer Efficacy

A study conducted on various quinoxaline derivatives indicated that ethyl 7-chloro compounds were among the most potent against solid tumors under hypoxic conditions. The structural modifications led to enhanced selectivity towards cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of quinoxaline derivatives for antimicrobial activity, ethyl 7-chloro exhibited significant inhibition against clinical isolates of resistant bacterial strains, showcasing its potential as a lead compound in antibiotic development .

Q & A

Basic: How can the synthesis of Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate be optimized for higher yields?

Answer:
Optimization involves systematic variation of reaction parameters. Key factors include:

  • Reagent stoichiometry : Excess dialkylzinc reagents (e.g., Et₂Zn or Me₂Zn) improve N-alkylation efficiency, as shown in a study where yields increased from 56% to 71–84% under optimized conditions .
  • Solvent selection : Toluene is preferred for N-alkylation due to its compatibility with organometallic reagents, while DMF is used for recrystallization .
  • Temperature control : Reflux conditions (e.g., in ethanol) enhance reaction rates and product purity .
  • Workup protocols : Quenching with methanol may lead to transesterification by-products; rapid filtration and recrystallization minimize impurities .

Basic: What spectroscopic and analytical methods are recommended for structural confirmation of derivatives?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and regioselectivity. For example, downfield shifts near δ 160–170 ppm confirm carbonyl groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, critical for novel by-products .
  • Infrared (IR) spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .
  • Elemental analysis : Matches experimental and theoretical C/H/N ratios to validate purity .

Advanced: How can regioselectivity challenges in alkylation or functionalization reactions be resolved?

Answer:
Regioselectivity is influenced by:

  • Substituent effects : Electron-donating groups at positions 6 or 7 of the quinoxaline core reduce steric hindrance, favoring alkylation at N-3. Chlorine substituents, however, lower yields due to electronic deactivation .
  • Reagent choice : Et₂Zn provides better yields than Me₂Zn in N-alkylation, as observed in a comparative study (71–84% vs. 56%) .
  • Protecting groups : Methyl or benzyl groups on nitrogen alter reactivity. For example, CH₂CO₂Me-protected derivatives show higher stability during alkylation .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation, enabling timely quenching to avoid side reactions like transesterification .

Advanced: What strategies address contradictory crystallographic or spectral data during structural elucidation?

Answer:

  • Crystallographic validation : Use dual software tools (e.g., SHELXL for refinement and OLEX2 for visualization) to resolve ambiguities in hydrogen bonding or packing arrangements . For example, intermolecular C–H⋯O/Cl interactions in quinolone derivatives were confirmed via SHELXL refinement .
  • Cross-validation : Compare X-ray diffraction data with computational models (DFT or molecular docking) to verify bond lengths and angles .
  • Data reconciliation : If NMR and MS conflict, repeat experiments under inert atmospheres to rule out oxidation or hydrolysis artifacts .

Advanced: How to design multi-step syntheses incorporating this compound into complex heterocycles?

Answer:

  • Annulation strategies : Use Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate as a precursor for pyrido[2,3-f]quinoxalines via Gould-Jacobs reactions. For instance, cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides yields tricyclic systems with fluoroquinolone cores .
  • Sequential functionalization : Introduce substituents stepwise. For example, nitro groups at position 8 are added before cyclopropane rings to avoid steric clashes .
  • Protection-deprotection : Temporarily protect reactive sites (e.g., hydroxyl groups) during alkylation to ensure regioselective outcomes .

Basic: What are best practices for crystallographic analysis of this compound?

Answer:

  • Data collection : Use high-resolution synchrotron radiation or low-temperature (e.g., 100 K) setups to minimize thermal motion artifacts .
  • Refinement tools : SHELXL refines small-molecule structures efficiently, while SHELXE aids in experimental phasing for twinned crystals .
  • Validation : Check R-factors (R1 < 0.05) and residual electron density maps to confirm absence of disorder .

Advanced: How to evaluate biological activity and interpret assay discrepancies?

Answer:

  • Assay design : Test derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar dilution methods .
  • Control experiments : Compare MIC values with known antibiotics (e.g., ciprofloxacin) to benchmark activity .
  • Troubleshooting : If activity varies, assess compound stability (e.g., hydrolysis in DMSO) or solubility using HPLC .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。